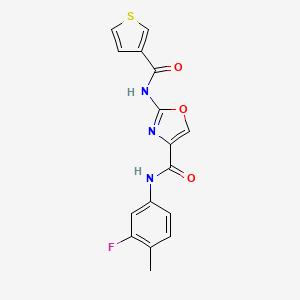![molecular formula C13H26O B2650128 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol CAS No. 1803610-89-0](/img/structure/B2650128.png)
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol, also known as 4-Cyclohexyl-2-methyl-2-butanol, is a chemical compound with the CAS Number: 1803610-89-0 . It has a molecular weight of 198.35 . This compound is a liquid at room temperature . It has a spicy floral note, reminiscent of (3S′)- (+)-linalool (coriandrol) .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(4-(tert-pentyl)cyclohexyl)ethan-1-ol . The InChI code for this compound is 1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a spicy floral note, reminiscent of (3S′)- (+)-linalool (coriandrol) .Aplicaciones Científicas De Investigación
Jasmonic Acid and Its Derivatives
A review highlights the synthesis, usage, and biological activities of Jasmonic Acid (JA) and its derivatives, showcasing their potential as drugs and prodrugs. The properties of JA in plants, its synthesis in recent patents, and its direction for long-term drug/nutraceutical safety trials were discussed, indicating its significance in future therapeutic developments (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Liquid Crystal Dimers and Twist-Bend Nematic Phase
Research on methylene-linked liquid crystal dimers reports on their transitional properties and the identification of a twist-bend nematic phase. This work contributes to the understanding of liquid crystal phases and their applications in display technologies (Henderson & Imrie, 2011).
Catalytic Oxidation of Cyclohexene
A review summarizes recent advances in the selective catalytic oxidation of cyclohexene, underlining the synthetic value of controlling the oxidation process for producing industrially relevant intermediates (Cao et al., 2018).
Toxicity and Use of Crude 4-Methylcyclohexanemethanol (MCHM)
A review of experimental data and predictive models assesses the toxicity of crude MCHM, an industrial solvent, highlighting its low to moderate acute and subchronic oral toxicity and its implications for human exposure (Paustenbach et al., 2015).
Aromatization of Cycloalkanes over Platinum-Alumina Catalysts
Research comparing mechanisms of aromatization over platinum-alumina catalysts with chromia-alumina reveals insights into the process's efficiency and the potential for developing improved catalysts for chemical synthesis (Pines & Nogueira, 1981).
Cyclodextrins and Their Uses
A review on cyclodextrins discusses their structure, molecular chelating abilities, and wide range of applications, from drug carriers to environmental protection, highlighting their significance in various industries (Martin, Valle, & Del Valle, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBBTDHWPGKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

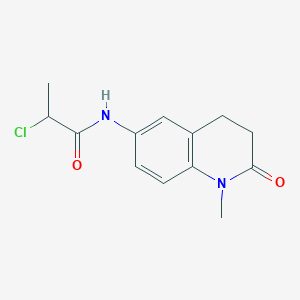

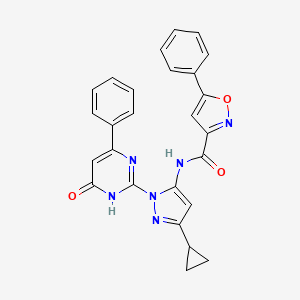
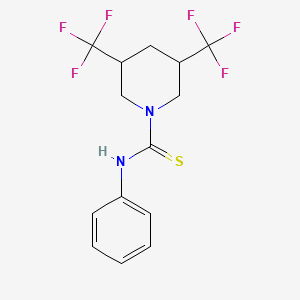
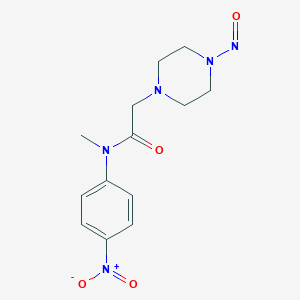
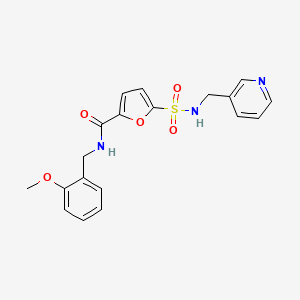
![(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2650057.png)
![[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2650058.png)
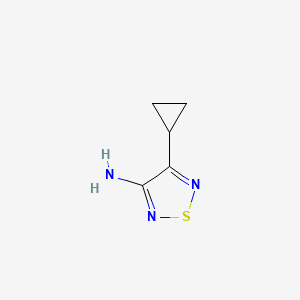
![N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2650060.png)

![2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2650063.png)
![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2650065.png)
